2-Iodo-N-(1-Methylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

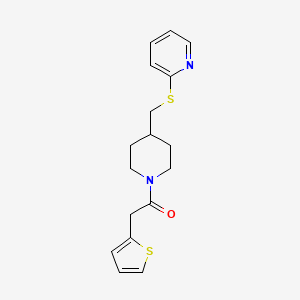

2-Iodo-N-(1-Methylethyl)benzamide is a chemical compound with the molecular weight of 261.06 . It is also known as 2-Iodo-N-methylbenzamide . The compound is solid in physical form and should be stored at 4°C, protected from light .

Synthesis Analysis

The title compounds, 2-iodo-benzamide, and 2-iodo-N-phenyl-benzamide, were both synthesized from 2-iodo-benzoic acid . In the crystal structure of (I), N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .Molecular Structure Analysis

In the crystal structure of this compound, N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C-I⋯π (ring) halogen bonds to form sheets of molecules in the bc plane .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 261.06 . It should be stored at 4°C, protected from light . The compound is also known as 2-Iodo-N-methylbenzamide .Scientific Research Applications

Chemical Synthesis and Reactions

Benzamide derivatives, including compounds similar to 2-Iodo-N-(1-Methylethyl)benzamide, have been explored for their reactivity and potential in chemical synthesis. Methylation of C(sp(2))-H bonds has been achieved through nickel(II)-catalyzed reactions involving benzamides, indicating the versatility of benzamides in facilitating carbon-hydrogen bond activation and functionalization (Uemura, Yamaguchi, & Chatani, 2016). Such reactions underline the potential of this compound in synthetic chemistry, especially in creating complex organic molecules through selective bond formation.

Imaging and Diagnostic Applications

Compounds structurally related to this compound have found applications in imaging and diagnostics. For example, radioiodinated benzamide derivatives have been utilized for the scintigraphic detection of melanoma metastases, leveraging their high melanoma uptake and tissue selectivity (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000). These findings suggest that derivatives like this compound could potentially be modified for similar purposes, contributing to the development of new diagnostic agents for cancer and other diseases.

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-N-isopropylbenzamide are currently unknown

Mode of Action

It’s known that the compound’s reactivity increases with certain substitutions on the benzene ring .

Pharmacokinetics

Some predicted properties include a boiling point of 3574±250 °C at 760 mmHg, a density of 16±01 g/cm³, and a molar refractivity of 620±03 cm³ . The compound also has a LogP of 2.35, indicating its lipophilicity, which could influence its absorption and distribution within the body .

properties

IUPAC Name |

2-iodo-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIDUPRPSJZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)

![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)

![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)

![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)

![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)